

Application Notes: Liposomal Delivery of C-8 Ceramide-1-Phosphate

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Compound of Interest

Compound Name: C-8 Ceramide-1-phosphate

Cat. No.: B15623502

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Introduction

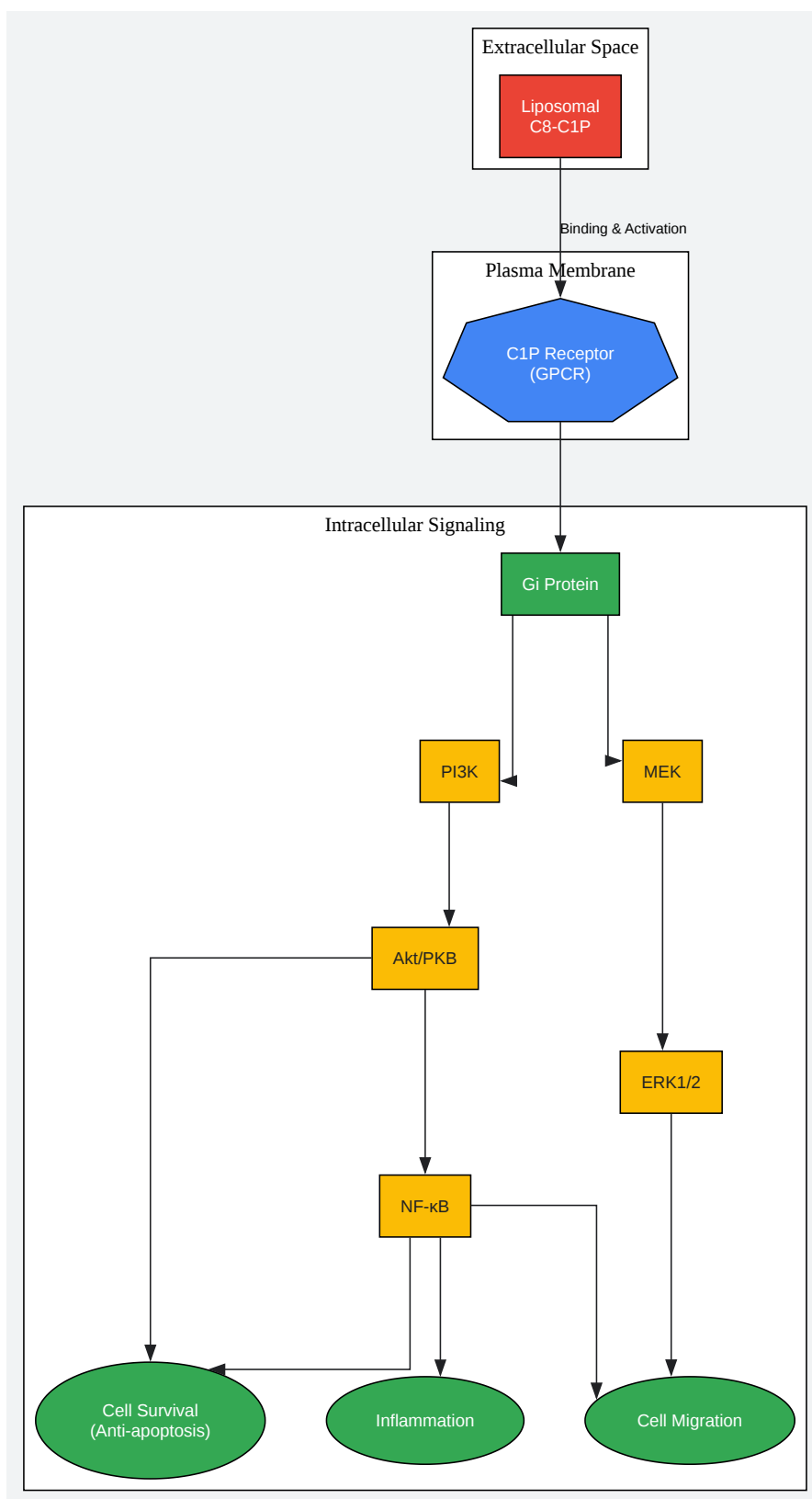
Ceramide-1-phosphate (C1P) is a bioactive sphingolipid that plays a critical role in a multitude of cellular processes. As a key component of the "sphingolipid rheostat," C1P, along with ceramide and sphingosine-1-phosphate (S1P), regulates the balance between cell survival and apoptosis.[1][2] C1P is synthesized from ceramide through the action of ceramide kinase (CerK).[3][4] It has been identified as a crucial mediator in cell proliferation, survival, inflammation, and migration.[3][5][6][7] Dysregulation of C1P signaling is implicated in various pathological conditions, including cancer and chronic inflammatory diseases.[1][8][9][10]

C-8 ceramide-1-phosphate (C8-C1P) is a short-chain, cell-permeable analog of the natural C1P, making it a valuable tool for studying C1P-mediated signaling pathways. However, its delivery and efficacy can be enhanced by utilizing a carrier system. Liposomes, which are spherical vesicles composed of phospholipid bilayers, serve as an effective vehicle for delivering bioactive lipids like C8-C1P into cells.[11][12] This encapsulation method can improve solubility, stability, and cellular uptake, ensuring more consistent and targeted effects.[13][14]

These application notes provide detailed protocols for the preparation of C8-C1P encapsulated liposomes and their application in key cell-based assays to investigate the downstream cellular effects.

C1P Signaling Pathways

Intracellular C1P is known to promote cell survival and proliferation.^[15] Extracellular C1P can act as a signaling molecule by binding to a putative G protein-coupled receptor on the cell surface.^{[3][4]} This interaction triggers downstream signaling cascades, including the PI3K/Akt, MEK/ERK1/2, and NF- κ B pathways, which are crucial for regulating cell migration, survival, and inflammatory responses.^{[3][4]}

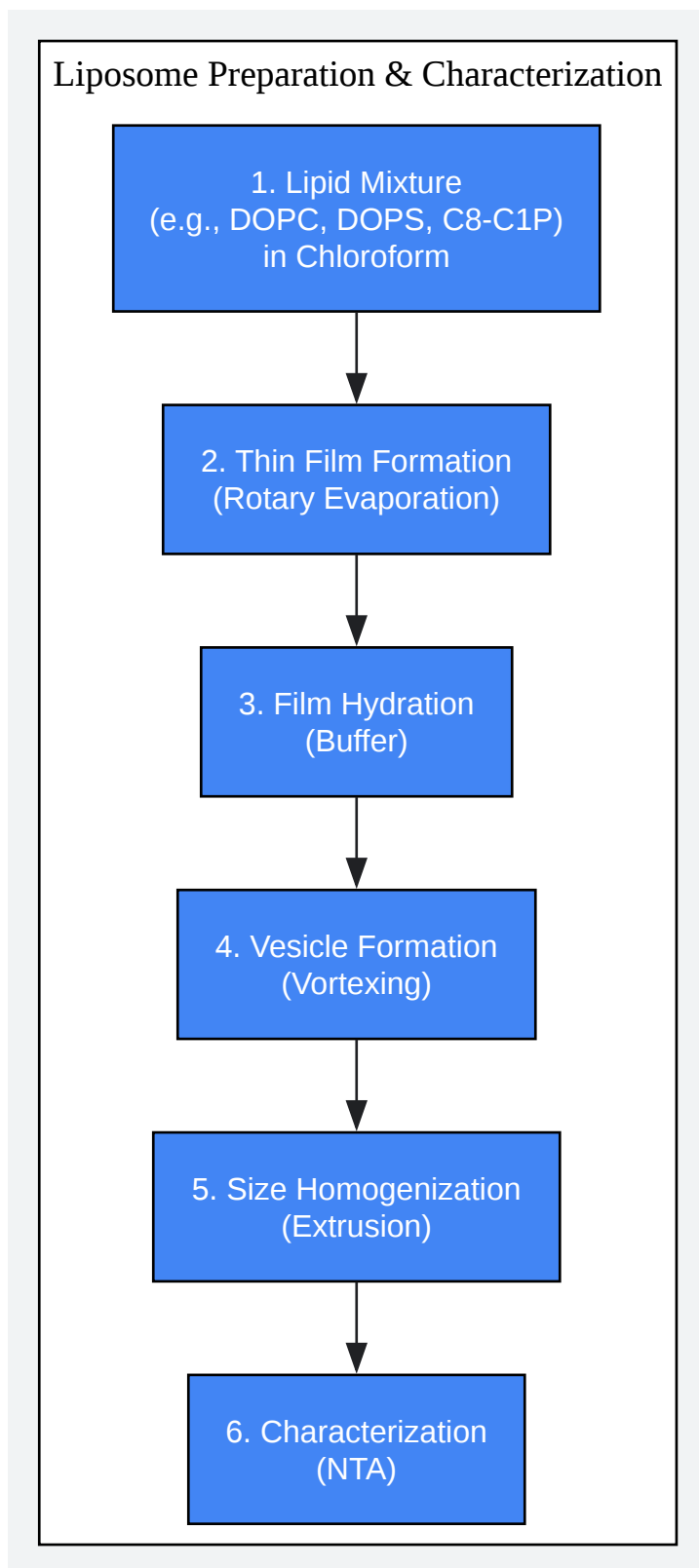


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Caption: C8-C1P Signaling Cascade.

Experimental Protocols

The following section details the protocols for preparing and characterizing C8-C1P liposomes and subsequently using them in cellular assays.



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Caption: Workflow for Liposome Preparation.

Protocol 1: Preparation and Characterization of C8-C1P Liposomes

This protocol uses the thin-film hydration method followed by extrusion to produce unilamellar liposomes of a defined size.[\[16\]](#)

1.1: Materials

- 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC)
- 1,2-dioleoyl-sn-glycero-3-phospho-L-serine (DOPS)
- N-octanoyl-sphingosine-1-phosphate (C8-C1P)
- Chloroform
- Phosphate-buffered saline (PBS), sterile
- Round-bottom flask
- Rotary evaporator
- Mini-extruder
- Polycarbonate membranes (e.g., 100 nm pore size)
- Nitrogen gas source

1.2: Liposome Preparation (Thin-Film Hydration)

- In a clean round-bottom flask, dissolve lipids in chloroform. A common molar ratio is 90% DOPC, 5% DOPS, and 5% C8-C1P. The total lipid concentration should be around 10-20 mg/mL.
- Attach the flask to a rotary evaporator. Rotate the flask slowly under a vacuum at room temperature until a thin, uniform lipid film is formed on the inner surface.
- To ensure complete removal of the solvent, flush the flask with dry nitrogen gas and place it under high vacuum for at least 2 hours.

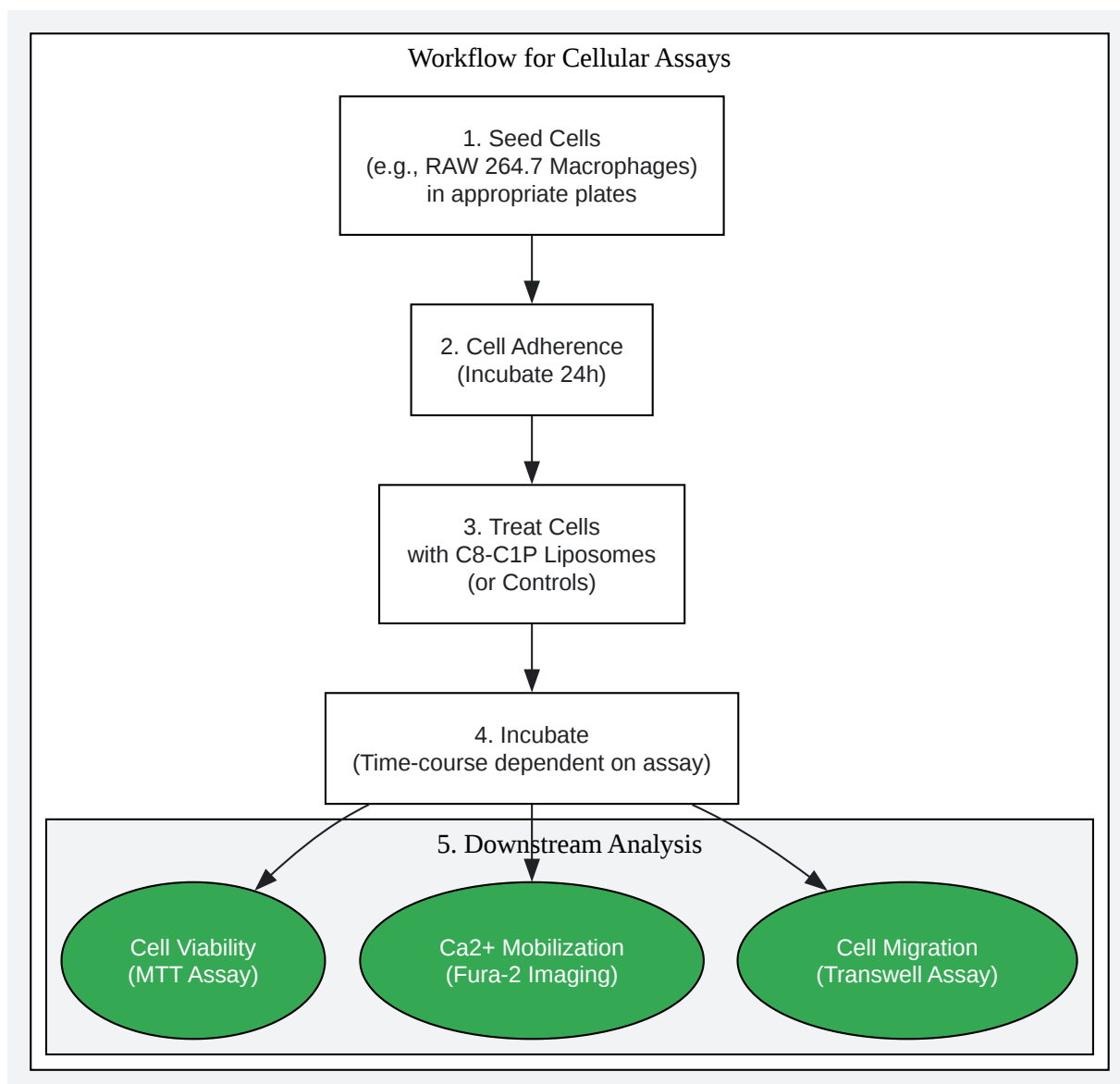
- Hydrate the lipid film by adding sterile PBS (or another desired aqueous buffer). The volume should be chosen to achieve the final desired total lipid concentration (e.g., 1-5 mM).
- Incubate the flask at a temperature above the lipid transition temperature (room temperature is sufficient for DOPC/DOPS) for 1 hour, with occasional gentle agitation to allow the film to swell.
- Form multilamellar vesicles (MLVs) by vortexing the flask vigorously for 5-10 minutes. The solution should become milky.
- For size homogenization, assemble the mini-extruder with a 100 nm polycarbonate membrane.
- Pass the MLV suspension through the extruder 11-21 times to form large unilamellar vesicles (LUVs) of a consistent size. The solution should become more translucent.
- Store the prepared liposomes at 4°C under nitrogen. Use within 1-2 weeks for best results.

1.3: Liposome Characterization (Nanoparticle Tracking Analysis - NTA) NTA is used to determine the size distribution and concentration of the prepared liposomes.[\[11\]](#)[\[12\]](#)

- Turn on the NTA instrument (e.g., NanoSight) and allow the laser to warm up.
- Dilute the liposome suspension in sterile-filtered PBS to a concentration within the instrument's optimal range (typically 10^7 to 10^9 particles/mL). This often requires a 1:100 to 1:1000 dilution.
- Prime the sample injection port with filtered PBS to remove any residual particles.
- Inject the diluted liposome sample into the viewing chamber.
- Adjust the camera focus and detection threshold to accurately visualize the particles.
- Capture at least three videos of 60 seconds each.
- Analyze the videos using the NTA software to obtain the mean and mode particle size, as well as the particle concentration.

Parameter	Typical Value
Mean Size (NTA)	100 - 130 nm
Particle Concentration	1×10^{10} - 1×10^{12} particles/mL (undiluted)
Polydispersity Index (PDI)	< 0.2
Caption: Table 1. Expected Liposome Characteristics.	

Cellular Application Protocols



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Caption: Workflow for Cellular Assays.

Protocol 2: Assessment of Cell Viability (MTT Assay)

This assay determines if the C8-C1P liposomes induce cytotoxicity. It measures the metabolic activity of cells via the reduction of the yellow tetrazolium salt (MTT) to purple formazan crystals by mitochondrial dehydrogenases.[17]

2.1: Materials

- Cells of interest (e.g., RAW 264.7 macrophages)
- Complete culture medium
- Sterile 96-well plates
- C8-C1P liposomes and "empty" control liposomes
- MTT solution (5 mg/mL in sterile PBS)[18]
- Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
- Microplate reader

2.2: Procedure

- Seed cells in a 96-well plate at a density of $1-2 \times 10^4$ cells/well in 100 μ L of complete medium.
- Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
- Prepare serial dilutions of C8-C1P liposomes and empty liposomes in culture medium.
- Remove the old medium from the cells and add 100 μ L of the liposome dilutions. Include wells with medium only (background) and untreated cells (viability control).
- Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
- Add 10 μ L of MTT solution to each well (final concentration 0.5 mg/mL).[17]
- Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

- Add 100 μ L of solubilization solution to each well and mix thoroughly to dissolve the crystals.
[\[17\]](#)
- Incubate overnight at 37°C in a humidified atmosphere.[\[17\]](#)
- Measure the absorbance at 570 nm using a microplate reader.

Treatment Group	Purpose
Medium Only	Background absorbance control
Untreated Cells	100% viability control
Empty Liposomes	Vehicle control (to test for liposome toxicity)
C8-C1P Liposomes	Test condition (various concentrations)
Caption: Table 2. MTT Assay Plate Setup.	

Protocol 3: Measurement of Intracellular Calcium (Ca^{2+}) Mobilization

This protocol uses the ratiometric fluorescent dye Fura-2 AM to measure changes in intracellular calcium concentration upon stimulation with C8-C1P liposomes.[\[19\]](#)[\[20\]](#)

3.1: Materials

- Cells plated on glass coverslips
- Fura-2 AM (acetoxymethyl ester)
- Pluronic F-127
- Hanks' Balanced Salt Solution (HBSS) or similar recording buffer
- Fluorescence imaging microscope with dual excitation (340/380 nm) and emission at ~510 nm

3.2: Procedure

- Prepare a Fura-2 AM loading solution: Dissolve Fura-2 AM in dry DMSO to make a 1 mM stock. For the working solution, dilute the stock to 1-5 μ M in recording buffer. Add a small amount of Pluronic F-127 (0.02% final concentration) to aid dispersion.
- Wash cells grown on coverslips once with recording buffer.
- Incubate the cells with the Fura-2 AM loading solution for 30-45 minutes at room temperature or 37°C, protected from light.[\[20\]](#)[\[21\]](#)
- Wash the cells 2-3 times with recording buffer to remove extracellular dye.
- Incubate for another 30 minutes to allow for complete de-esterification of the dye within the cells.[\[21\]](#)
- Mount the coverslip onto the imaging chamber on the microscope stage.
- Begin recording baseline fluorescence by alternating excitation wavelengths between 340 nm and 380 nm and capturing the emission at 510 nm.
- After establishing a stable baseline, gently perfuse the chamber with the C8-C1P liposome solution (or control liposomes).
- Continue recording the fluorescence ratio (F340/F380) to monitor changes in intracellular Ca^{2+} concentration. An increase in the ratio indicates an increase in intracellular calcium.

Protocol 4: Analysis of Cell Migration (Transwell Assay)

This assay quantifies the chemotactic effect of C8-C1P on cells like macrophages.[\[3\]](#)

4.1: Materials

- Cells of interest (e.g., RAW 264.7 or primary macrophages)
- Transwell inserts (e.g., 8 μ m pore size for macrophages)[\[22\]](#)
- 24-well companion plates
- Serum-free culture medium containing 0.1% BSA (chemotaxis buffer)

- C8-C1P liposomes and empty liposomes
- Staining solution (e.g., Crystal Violet or DAPI)
- Cotton swabs

4.2: Procedure

- Culture cells to ~80% confluency. Harvest and resuspend them in chemotaxis buffer at a concentration of 1×10^6 cells/mL.
- In the lower chambers of the 24-well plate, add 600 μ L of chemotaxis buffer containing different concentrations of C8-C1P liposomes (chemoattractant). Include empty liposomes as a negative control.
- Place the Transwell inserts into the wells.
- Add 100 μ L of the cell suspension (1×10^5 cells) to the upper chamber of each insert.[\[22\]](#)[\[23\]](#)
- Incubate the plate for 3-6 hours at 37°C in a 5% CO₂ incubator.
- After incubation, remove the inserts from the plate.
- Carefully remove the non-migrated cells from the upper surface of the membrane using a cotton swab.
- Fix the migrated cells on the lower surface of the membrane with methanol for 10 minutes.
- Stain the cells with 0.2% Crystal Violet solution for 15 minutes.
- Wash the inserts with water to remove excess stain and allow them to air dry.
- Image the membrane using a microscope and count the number of migrated cells in several random fields of view.

Chamber	Contents	Volume
Lower	Chemotaxis buffer +/- C8-C1P Liposomes	600 μ L
Upper	Cell suspension in chemotaxis buffer	100 μ L

Caption: Table 3. Transwell
Assay Setup.

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References

- 1. The Role of Sphingosine-1-Phosphate and Ceramide-1-Phosphate in Inflammation and Cancer - ProQuest [proquest.com]
- 2. researchgate.net [researchgate.net]
- 3. Ceramide 1-Phosphate in Cell Survival and Inflammatory Signaling - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Exogenous ceramide-1-phosphate (C1P) and phospho-ceramide analogue-1 (PCERA-1) regulate key macrophage activities via distinct receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Role of Ceramide 1-Phosphate in Inflammation, Cellular Proliferation, and Wound Healing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Control of inflammatory responses by ceramide, sphingosine 1-phosphate and ceramide 1-phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel signaling aspects of ceramide 1-phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. New insights on the role of ceramide 1-phosphate in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Implication of Ceramide Kinase/C1P in Cancer Development and Progression - PMC [pmc.ncbi.nlm.nih.gov]

- 10. cris.bgu.ac.il [cris.bgu.ac.il]
- 11. Analysis of liposomes by Nanoparticle tracking analysis (NTA) - STEMart [ste-mart.com]
- 12. Characterizing the size and concentration of liposomes using NanoSight Pro | Malvern Panalytical [malvernpanalytical.com]
- 13. Exogenous Ceramide-1-phosphate Reduces Lipopolysaccharide (LPS)-mediated Cytokine Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 14. par.nsf.gov [par.nsf.gov]
- 15. mdpi.com [mdpi.com]
- 16. Liposome Encapsulation of Hydrophilic and Hydrophobic Drugs [protocols.io]
- 17. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]
- 20. Calcium Imaging of Cortical Neurons using Fura-2 AM - PMC [pmc.ncbi.nlm.nih.gov]
- 21. moodle2.units.it [moodle2.units.it]
- 22. Directed migration of mouse macrophages in vitro involves myristoylated alanine-rich C-kinase substrate (MARCKS) protein - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
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